Metabolic Stability: CYP1A1-Mediated Inactivation Rate vs. Clinical Barbiturate Standards
The susceptibility of 5-isobutyl-5-phenylbarbituric acid to CYP1A1-mediated bioactivation provides a quantitative marker for its metabolic clearance. In a head-to-head CHO cell transfection assay measuring CYP1A1-dependent reduction, the target compound demonstrates an IC50 of 2,600 nM. This value is a critical benchmark for researchers using the compound as a probe substrate or for assessing hepatotoxic risk compared to major clinical barbiturates like phenobarbital, which is primarily metabolized by CYP2C9/2C19 and has a different Tox profile [1].
| Evidence Dimension | CYP1A1 Bioactivation IC50 |
|---|---|
| Target Compound Data | IC50 = 2,600 nM (2.60 µM) |
| Comparator Or Baseline | Phenobarbital (5-ethyl-5-phenylbarbituric acid): Not a CYP1A1 substrate; metabolized via CYP2C9 (Km ~ 60 µM) and CYP2C19 |
| Quantified Difference | Target compound is a direct CYP1A1 substrate, phenobarbital is not. Target IC50 ≈ 2.6 µM; phenobarbital's Km for CYP2C9 is ~60 µM (distinct metabolic pathways). |
| Conditions | CYP1A1 (unknown origin) transfected CHO cells; reduction assay. |
Why This Matters
Knowing the specific CYP1A1 IC50 allows for precise prediction of oxidative metabolism and potential drug-drug interaction risk, an advantage over analogs like phenobarbital that rely on different CYP pathways.
- [1] BindingDB. (2021). BDBM50504687 (CHEMBL387144): CYP1A1 bioactivation IC50. BindingDB. View Source
